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Cat. No.: B15601800 Get Quote

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

Asperindole analogs, a class of indole-diterpenoid alkaloids isolated from the marine ascidian-

derived fungus Aspergillus sp. The focus is on their cytotoxic effects against human prostate

cancer cell lines, supported by quantitative data and detailed experimental protocols.

Overview of Asperindole Analogs and Cytotoxic
Activity
Asperindoles are complex natural products that have been investigated for their biological

activities.[1][2] The core structure consists of an indole ring fused to a diterpenoid framework.

Key analogs, Asperindoles A, B, C, and D, were isolated from the fungal strain KMM 4676.[1]

Their antiproliferative potential has been evaluated against both hormone therapy-sensitive

(LNCaP) and hormone therapy-resistant (PC-3, 22Rv1) human prostate cancer cells.[1]

The primary structural differences among these analogs lie in two key positions: chlorination at

the C-22 position of the indole ring and the presence of a 2-hydroxyisobutyric acid (2-HIBA)

moiety.[1] Asperindole A is chlorinated, while Asperindole B is its non-chlorinated counterpart.

[1] Similarly, Asperindole C is chlorinated and possesses a 2-HIBA residue, whereas

Asperindole D is the non-chlorinated version of Asperindole C.[1]
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The cytotoxic activity of Asperindoles A-D was assessed to determine their half-maximal

inhibitory concentration (IC50) values. The results clearly indicate that only Asperindole A

possesses significant cytotoxic activity at micromolar concentrations, particularly against the

22Rv1 cell line.[1] Asperindoles B, C, and D were found to be inactive at concentrations up to

100 µM.[1]
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e A
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Cl H 69.4 47.8 4.86
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e B
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diterpenoid
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Asperindol

e C

Indole-

diterpenoid
Cl 2-HIBA > 100 > 100 > 100

Asperindol

e D

Indole-

diterpenoid
H 2-HIBA > 100 > 100 > 100

Data sourced from Ivanets et al., 2018.[1]

Structure-Activity Relationship (SAR) Analysis
The comparative data reveals critical structural requirements for the cytotoxic activity of

Asperindole analogs:

Crucial Role of Chlorination: A comparison between Asperindole A (IC50 = 4.86 µM in

22Rv1) and its non-chlorinated analog Asperindole B (IC50 > 100 µM) demonstrates that

the chlorine atom at the C-22 position of the indole ring is essential for its potent cytotoxic

effect.[1]

Detrimental Effect of the 2-HIBA Moiety: The addition of a 2-hydroxyisobutyric acid (2-HIBA)

residue completely abrogates the cytotoxic activity. Asperindole C, which is chlorinated like

the active Asperindole A but also contains the 2-HIBA group, is inactive (IC50 > 100 µM).[1]
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Combined Negative Effects: Asperindole D, which lacks the essential chlorine atom and

possesses the detrimental 2-HIBA group, is also devoid of activity.[1]

These findings suggest a highly specific pharmacophore where a halogen at C-22 is a key

feature for activity, while substitution with a bulky, hydrophilic group like 2-HIBA at the

diterpenoid core is not tolerated.
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Structural Modifications Biological Effect

Chlorination at C-22 Potent CytotoxicityEssential for Activity

Addition of 2-HIBA Moiety Loss of CytotoxicityAbrogates Activity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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